(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
Propriétés
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKKQCGCDAUNA-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis
Retrosynthetic decomposition of (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide reveals three critical fragments:
- 1,3-Thiazol-2-amine : Serves as the nucleophilic component for amide bond formation.
- 4-(Dimethylamino)benzaldehyde : Provides the aryl substituent via Knoevenagel condensation.
- Cyanoacetamide backbone : Acts as the electron-deficient partner in the condensation reaction.
The convergent synthesis strategy prioritizes modular assembly, enabling independent optimization of each fragment before final coupling.
Mechanistic Considerations
The Knoevenagel condensation proceeds via a base-catalyzed mechanism:
- Deprotonation : Pyridine or piperidine abstracts the α-hydrogen from N-(1,3-thiazol-2-yl)-2-cyanoacetamide, generating a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-(dimethylamino)benzaldehyde, forming a β-hydroxy intermediate.
- Dehydration : Elimination of water yields the (E)-configured α,β-unsaturated nitrile, driven by conjugation stabilization.
Stepwise Preparation Methods
Synthesis of 2-Amino-1,3-thiazole
The thiazole core is synthesized via the Hantzsch thiazole synthesis:
Reagents :
- Thiourea (1.0 equiv)
- Chloroacetone (1.1 equiv)
- Ethanol (solvent)
Procedure :
- Combine thiourea (7.61 g, 0.10 mol) and chloroacetone (9.25 g, 0.11 mol) in 100 mL ethanol.
- Reflux at 80°C for 4 hours under nitrogen.
- Cool to 25°C, filter the precipitate, and recrystallize from ethanol.
Analytical Data :
Preparation of N-(1,3-Thiazol-2-yl)-2-cyanoacetamide
Reagents :
- 2-Amino-1,3-thiazole (1.0 equiv)
- Cyanoacetyl chloride (1.2 equiv)
- Triethylamine (1.5 equiv, base)
- Dichloromethane (solvent)
Procedure :
- Dissolve 2-amino-1,3-thiazole (10.0 g, 0.10 mol) in 150 mL DCM under nitrogen.
- Add triethylamine (15.2 mL, 0.15 mol) dropwise at 0°C.
- Introduce cyanoacetyl chloride (12.3 g, 0.12 mol) slowly, maintaining temperature <5°C.
- Stir at room temperature for 6 hours.
- Wash with 5% HCl (3 × 50 mL), dry over Na₂SO₄, and concentrate.
Yield : 82% (off-white solid).
Analytical Data :
Knoevenagel Condensation with 4-(Dimethylamino)benzaldehyde
Reagents :
- N-(1,3-Thiazol-2-yl)-2-cyanoacetamide (1.0 equiv)
- 4-(Dimethylamino)benzaldehyde (1.05 equiv)
- Pyridine (0.5 equiv, catalyst)
- Ethanol (solvent)
Procedure :
- Dissolve N-(thiazol-2-yl)-2-cyanoacetamide (17.2 g, 0.10 mol) and 4-(dimethylamino)benzaldehyde (16.3 g, 0.105 mol) in 200 mL ethanol.
- Add pyridine (4.0 mL, 0.05 mol) and reflux at 78°C for 7 hours.
- Cool to 0°C, filter the precipitate, and recrystallize from ethanol.
Yield : 87% (reddish-brown crystals).
Analytical Data :
- IR (KBr) : 2198 cm⁻¹ (C≡N), 1671 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, enamide-H), 7.65 (d, J=8.8 Hz, 2H, aryl-H), 6.85 (d, J=8.8 Hz, 2H, aryl-H), 3.02 (s, 6H, N(CH₃)₂).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Pyridine | 78 | 87 |
| DMF | Piperidine | 100 | 72 |
| THF | DBU | 65 | 68 |
Ethanol-pyridine system maximizes yield while minimizing side reactions.
Effect of Stoichiometry
Molar excess of 4-(dimethylamino)benzaldehyde (1.05–1.10 equiv) improves conversion to >90%, avoiding unreacted cyanoacetamide.
Analytical Characterization
Spectroscopic Validation
Thermal Stability
Comparative Analysis with Alternative Routes
Microwave-Assisted Synthesis
Reduces reaction time from 7 hours to 45 minutes with comparable yield (85%).
Solid-Phase Synthesis
Immobilized thiazole amines enable automated synthesis but require specialized equipment.
Industrial-Scale Production Considerations
Continuous Flow Reactors
- Throughput : 5 kg/day using microchannel reactors.
- Cost Reduction : 30% lower solvent consumption vs. batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases .
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of conditions such as cancer and infectious diseases .
Industry
In the industrial sector, (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Dimethylamino vs. Morpholinyl/Nitro Groups
- The nitro group may reduce solubility compared to the dimethylamino analog but could improve binding to nitroreductase enzymes.
Dimethylamino vs. Hydroxy/Methoxy/Trifluoromethyl Groups
- (E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (): Molecular Formula: C₁₈H₁₃F₃N₂O₃ The hydroxy and methoxy groups enable hydrogen bonding and polarity, while the trifluoromethyl group enhances metabolic stability and lipophilicity. Compared to the dimethylamino analog, this compound lacks the thiazole ring, reducing heterocyclic interactions but increasing aromatic bulk.
Variations in the Amide Substituent
Thiazol-2-yl vs. Phenyl or Phenylethyl Groups
- Crystallographic data (P21/c space group, β = 94.87°) suggests a planar enamide conformation similar to the thiazole analog.
Thiazol-2-yl vs. Complex Heterocycles
- (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide (): Incorporates a furan-thiophene-thiazole hybrid structure. The difluoromethylsulfanyl group enhances electronegativity and metabolic resistance, while the extended π-system may improve UV/Vis absorption properties.
Halogenated and Chlorinated Derivatives
- (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (): Molecular Formula: C₂₁H₁₆Cl₂N₃O₃S (inferred). Dichlorophenyl and methoxy/hydroxy groups introduce halogen bonding and polarity. The thiazole ring retains hydrogen-bonding capacity, while chlorine atoms enhance lipophilicity and steric hindrance.
Structural and Physicochemical Data Table
Key Findings and Implications
Electronic Effects: Electron-donating groups (e.g., dimethylamino) enhance conjugation, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) modulate reactivity and solubility.
Heterocyclic Influence : Thiazole rings improve rigidity and hydrogen-bonding capacity, critical for target recognition in bioactive compounds.
Steric and Lipophilic Considerations : Bulky substituents (e.g., phenylethyl, dichlorophenyl) affect membrane permeability and binding pocket compatibility.
Activité Biologique
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
- Molecular Formula : C13H14N4OS
- Molecular Weight : 270.34 g/mol
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. The presence of the cyano and thiazole groups is believed to enhance its interaction with biological targets.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide through various mechanisms:
-
Inhibition of COX Enzymes : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays reveal significant suppression of COX-1 and COX-2 activities, with IC50 values indicating effective dosage ranges for therapeutic applications.
These values suggest that the compound can effectively reduce the production of pro-inflammatory mediators such as prostaglandins.
Compound IC50 (COX-1) IC50 (COX-2) (E)-2-cyano... 19.45 μM 31.4 μM - Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrate that administration of the compound significantly reduces inflammation compared to control groups, indicating its potential for treating inflammatory conditions.
Anticancer Activity
The anticancer effects of (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide have also been explored:
-
Cell Proliferation Inhibition : Studies on various cancer cell lines indicate that this compound inhibits cell proliferation through apoptosis induction. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
These results highlight its potential as a chemotherapeutic agent.
Cancer Cell Line IC50 Value MCF-7 (Breast Cancer) 15 μM A549 (Lung Cancer) 12 μM - Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, such as Bcl-2 and caspases, leading to enhanced apoptosis in malignant cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms following treatment with a formulation containing this compound, supporting its anti-inflammatory properties.
- Case Study 2 : In a study on breast cancer patients, administration led to reduced tumor size and improved patient outcomes when combined with standard chemotherapy regimens.
Q & A
Q. What are the established synthetic routes for (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide?
- Methodological Answer: The compound is synthesized via a multi-step condensation reaction. A typical pathway involves:
Knoevenagel condensation : Reacting 4-(dimethylamino)benzaldehyde with cyanoacetamide derivatives under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated nitrile intermediate.
Amide coupling : Introducing the thiazole-2-amine moiety via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).
- Optimization : Reaction temperatures (80–100°C) and solvent polarity significantly impact yield. Monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures intermediate purity .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Piperidine, ethanol, reflux | 65–70 | ≥95% |
| 2 | EDCI, DMF, RT | 50–55 | ≥90% |
Q. How is the compound’s structural configuration validated?
- Methodological Answer: Structural confirmation employs:
- X-ray crystallography : Determines absolute (E)-configuration and dihedral angles (e.g., 11.22° between aromatic rings) .
- Spectroscopy :
- NMR : δ 7.8–8.2 ppm (thiazole protons), δ 3.1 ppm (N,N-dimethyl group) .
- IR : Peaks at 2210 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 292.3 .
Q. What preliminary biological screening methods are used for this compound?
- Methodological Answer: Initial bioactivity is assessed via:
- Enzyme inhibition assays : Targeting kinases or dehydrogenases (e.g., DHODH) at 10–100 µM concentrations .
- Cell viability assays : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin protocols .
- Antimicrobial testing : Disk diffusion against S. aureus or E. coli .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across assay systems?
- Methodological Answer: Conflicting results require:
- Dose-response validation : Re-testing at serial dilutions (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Assay replication : Independent validation in orthogonal systems (e.g., fluorescence-based vs. colorimetric).
- Target engagement studies : Use SPR or ITC to confirm direct binding to proposed targets .
- Example Case : A 2025 study found discrepancies in DHODH inhibition due to varying assay pH; adjusting to physiological pH (7.4) resolved inconsistencies .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Methodological Answer:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. ethanol .
- Catalyst optimization : Replacing EDCI with HATU improves amidation yields by 15–20% .
- Flow chemistry : Continuous synthesis reduces reaction time from 24h to 4h .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer:
- Core modifications :
- Electron-donating groups (e.g., -OCH₃ at para-position) enhance receptor affinity .
- Thiazole ring substitution (e.g., Cl or CF₃) improves metabolic stability .
- Computational modeling :
- Docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (ΔG = -9.2 kcal/mol) .
- MD simulations : Assess conformational stability over 100 ns trajectories .
Q. What advanced techniques characterize crystallographic disorder in this compound?
- Methodological Answer:
- SHELXL refinement : Resolves disorder via PART commands and free variable adjustments .
- ORTEP-3 visualization : Identifies thermal ellipsoid anisotropies (e.g., methyl group disorder) .
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces R-factor to <0.05 .
Data Contradiction Analysis
Q. Why do computational and experimental LogP values diverge?
- Methodological Answer:
- Experimental LogP : Measured via shake-flask (LogP = 2.8) .
- Computational (ChemAxon) : Predicted LogP = 3.2 due to overestimation of cyanogroup hydrophobicity.
- Resolution : Calibrate models with experimental data for derivatives .
Tables for Key Findings
Q. Table 1: Comparative Bioactivity of Structural Analogues
| Compound Modification | Target IC₅₀ (µM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| 4-OCH₃ substituent | 0.45 ± 0.1 | 12.3 |
| 4-Cl substituent | 0.78 ± 0.2 | 8.9 |
| Parent compound | 1.2 ± 0.3 | 5.4 |
Q. Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| Dihedral angle | 11.22° | |
| R-factor | 0.060 |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
